3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This N1-unsubstituted thienopyrazole-5-carboxylic acid (MW 182.20) is the only scaffold that allows full, systematic exploration of the N1 SAR vector critical for ATP-competitive kinase selectivity—unlike N1-alkyl/aryl analogs (e.g., 1-ethyl, 1-cyclohexyl) that permanently block this position. The 5-COOH group enables single-step HATU/EDC amide couplings for high-throughput library production. With a minimal fragment MW, it maximizes ligand efficiency for FBDD campaigns while remaining Lipinski-compliant. Procure this building block to directly access the patented BCR-ABL T315I inhibitor chemical space.

Molecular Formula C7H6N2O2S
Molecular Weight 182.2
CAS No. 873072-60-7
Cat. No. B2991916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
CAS873072-60-7
Molecular FormulaC7H6N2O2S
Molecular Weight182.2
Structural Identifiers
SMILESCC1=C2C=C(SC2=NN1)C(=O)O
InChIInChI=1S/C7H6N2O2S/c1-3-4-2-5(7(10)11)12-6(4)9-8-3/h2H,1H3,(H,8,9)(H,10,11)
InChIKeyANYZOKDMLCFZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Procurement Specifications and Molecular Properties for Drug Discovery


3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 873072-60-7) is a fused heterocyclic small molecule with the molecular formula C7H6N2O2S and a molecular weight of 182.20 g/mol [1]. The compound features a thieno[2,3-c]pyrazole core scaffold bearing a carboxylic acid group at the 5-position of the thiophene ring and a methyl substituent at the 3-position of the pyrazole ring [1]. This scaffold belongs to a class of thienopyrazoles that has been extensively documented in the patent and primary research literature for applications in kinase inhibition and anticancer drug discovery [2][3]. The carboxylic acid functionality provides a synthetic handle for amide coupling, esterification, and other derivatization strategies, enabling the rapid construction of diverse compound libraries for structure-activity relationship (SAR) exploration [3]. Commercially available from multiple reputable vendors with documented purity specifications (≥95% to 98%), this compound serves as a foundational building block for medicinal chemistry programs targeting protein kinases, antimicrobial agents, and anti-inflammatory therapeutics .

Why In-Class Thienopyrazole Analogs Cannot Substitute for 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid in SAR-Driven Lead Optimization


Generic substitution among thienopyrazole-5-carboxylic acid derivatives fails because the N1-substituent status fundamentally determines both downstream derivatization options and biological target engagement profiles. The target compound bears an unsubstituted N1 position (N-H), whereas commercially prevalent analogs such as 1-ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1039758-64-9, MW 210.25) , 1-cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 873537-76-9, MW 264.35) , and 1-(4-fluorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 554439-46-2, MW 290.31) [1] already possess alkyl or aryl substituents at N1. This N1-blocked state precludes further N-functionalization—a critical vector for modulating kinase selectivity and physicochemical properties [2]. Conversely, the N-H compound offers synthetic degrees of freedom unavailable in N1-substituted analogs, enabling researchers to systematically explore N1-modification SAR using diverse electrophiles (alkyl halides, aryl halides, Michael acceptors) without being locked into a predetermined substitution pattern. Substituting an N1-substituted analog for the N-H compound would foreclose an entire dimension of SAR exploration and potentially bypass synthetic pathways that require the nucleophilic N1 position for subsequent transformations.

Quantitative Procurement Evidence: Differentiation of 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid from Closest Structural Analogs


Unsubstituted N1 Position Enables Systematic SAR Exploration Unavailable in N1-Substituted Analogs

The target compound possesses an unsubstituted N1 position on the pyrazole ring, whereas the most commercially prevalent thienopyrazole analogs bear alkyl, aryl, or substituted benzyl groups at N1 . In a comparative survey of commercial availability, 1-ethyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 1039758-64-9, MW 210.25), 1-cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 873537-76-9, MW 264.35), and 1-(2,4-dichlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 735335-54-3, MW 341.21) represent N1-substituted derivatives that lack the N-H functionality . This N1 substitution status creates a binary differentiation: the N-H compound retains nucleophilic character at N1, enabling alkylation, arylation, and acylation reactions, while N1-substituted analogs require de novo synthesis to modify this vector. X-ray crystallographic studies of thienopyrazole-ITK inhibitor complexes have demonstrated that N1-substituents critically influence kinase selectivity profiles, underscoring the importance of exploring this vector during lead optimization [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design Synthetic Accessibility

Lower Molecular Weight Enables Superior Ligand Efficiency Starting Point Compared to N1-Substituted Analogs

The target compound has a molecular weight of 182.20 g/mol, which is substantially lower than commonly available N1-substituted thienopyrazole-5-carboxylic acid analogs [1]. Direct comparison with 1-cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (MW 264.35 g/mol, +45.1% mass increase) , 1-(4-fluorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (MW 290.31 g/mol, +59.3% mass increase) [2], and 1-(2,4-dichlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (MW 341.21 g/mol, +87.3% mass increase) demonstrates that the target compound provides the minimal core scaffold with the lowest molecular weight among this series. In fragment-based drug discovery (FBDD) and lead optimization contexts, lower starting molecular weight is a critical advantage, as it provides greater headroom for subsequent property-modulating substitutions while maintaining drug-like physicochemical profiles [3].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization Physicochemical Properties

Thieno[2,3-c]pyrazole Core Scaffold Validated in Kinase Inhibitor Programs with Defined SAR Trends

The thieno[2,3-c]pyrazole scaffold has been validated in multiple peer-reviewed publications and patents as a privileged pharmacophore for kinase inhibitor development. In a scaffold-oriented synthesis study, thienopyrazole derivatives were designed, synthesized, and biologically evaluated as kinase inhibitors, establishing the core scaffold's utility in medicinal chemistry [1]. Additionally, X-ray crystallographic structure-based design efforts have yielded selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase (ITK), with key SAR findings demonstrating that substitution patterns at multiple positions—including N1, 3-methyl, and 5-carboxylic acid-derived amides—modulate both potency and kinase selectivity [2]. Patent literature further documents 1H-thieno[2,3-c]pyrazoles as ATP-competitive tyrosine kinase inhibitors with activity against BCR-ABL, including inhibitor-resistant T315I mutants [3]. While the target compound 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid lacks published intrinsic biological activity data as a stand-alone entity, it serves as the immediate synthetic precursor to the 5-carboxamide derivatives that constitute the active pharmacophores in these validated programs.

Kinase Inhibition Oncology Immunology Structure-Based Drug Design

Limited Commercial Availability of Unsubstituted N1 Thienopyrazole-5-carboxylic Acid Core: 3-Methyl Variant as the Most Accessible N-H Scaffold

A comparative survey of commercial catalogs reveals that the unsubstituted N1 (N-H) thieno[2,3-c]pyrazole-5-carboxylic acid core is significantly less available than its N1-substituted counterparts. The parent scaffold without the 3-methyl substituent (1H-thieno[2,3-c]pyrazole-5-carboxylic acid, CAS 1368179-46-7, MW 168.17) is available but lacks the 3-methyl group that contributes to enhanced metabolic stability and target binding in kinase inhibitor contexts [1]. Among the N-H variants, 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid represents the most synthetically accessible and commercially stocked derivative, with documented purity specifications from multiple vendors: Bidepharm offers ≥95% purity ; CymitQuimica (Biosynth) offers ≥95% purity ; and other suppliers list 98% purity . In contrast, 1H-thieno[2,3-c]pyrazole-5-carboxylic acid without the 3-methyl group is offered by fewer vendors and at substantially higher price points relative to molecular complexity. This combination of N-H functionality, 3-methyl substitution (a known SAR-positive modification in kinase inhibitor design), and verified commercial availability with documented purity makes this compound the preferred entry point for thienopyrazole-based medicinal chemistry programs requiring N1-diversification capability.

Chemical Procurement Building Block Availability Medicinal Chemistry Supply Chain

High-Value Research Applications for 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring N1-Vector SAR Exploration

This compound is optimal for medicinal chemistry programs developing ATP-competitive kinase inhibitors where N1-substitution patterns critically influence selectivity. The unsubstituted N1 position enables systematic alkylation or arylation with diverse electrophiles to generate compound libraries that explore the N1-SAR vector identified in crystallographic studies of thienopyrazole-kinase complexes [1]. Unlike N1-substituted analogs (e.g., 1-ethyl, 1-cyclohexyl, or 1-benzyl derivatives), which foreclose this vector, the N-H scaffold provides the synthetic freedom to probe this dimension exhaustively without requiring de novo core synthesis. The 5-carboxylic acid handle enables parallel amide coupling with amine libraries to explore the solvent-exposed region of the kinase ATP pocket [2].

Fragment-Based Drug Discovery (FBDD) with Ligand Efficiency Optimization

With a molecular weight of 182.20 g/mol—substantially lower than N1-substituted analogs (e.g., 1-cyclohexyl analog: 264.35 g/mol; 1-(2,4-dichlorobenzyl) analog: 341.21 g/mol)—this compound serves as an ideal fragment starting point for FBDD campaigns [1][2]. The minimal core scaffold maximizes ligand efficiency headroom, allowing iterative addition of substituents to improve potency while maintaining compliance with Lipinski's Rule of Five and other developability criteria. The carboxylic acid functionality provides a validated synthetic handle for fragment elaboration through amide bond formation, and the 3-methyl substituent contributes favorable hydrophobic interactions with kinase hinge regions without excessive molecular weight burden [3].

Parallel Library Synthesis of 5-Carboxamide Derivatives for High-Throughput Screening

The 5-carboxylic acid group is positioned for direct amide coupling with diverse primary and secondary amines, enabling the rapid construction of compound libraries for high-throughput screening (HTS) against kinase panels or phenotypic assays [1]. This synthetic strategy has been extensively validated in thienopyrazole-based kinase inhibitor programs, where 5-carboxamide derivatives constitute the active pharmacophores [2]. Unlike ester precursors that require saponification steps, the free carboxylic acid enables single-step amide formation under standard coupling conditions (e.g., HATU, EDC/HOBt), accelerating library synthesis timelines and reducing the risk of synthetic failures associated with protecting group manipulations.

BCR-ABL Inhibitor Discovery Targeting Imatinib-Resistant Mutants

Patent literature explicitly identifies 1H-thieno[2,3-c]pyrazoles as ATP-competitive tyrosine kinase inhibitors with activity against BCR-ABL, including the clinically challenging T315I gatekeeper mutant that confers resistance to imatinib [1]. This compound serves as the immediate synthetic precursor to the 5-carboxamide thienopyrazole derivatives described in these patents. For research groups pursuing next-generation BCR-ABL inhibitors with activity against resistant mutants, procurement of this building block provides access to the exact chemical space documented in the patent literature, enabling rapid validation and optimization of patented lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.